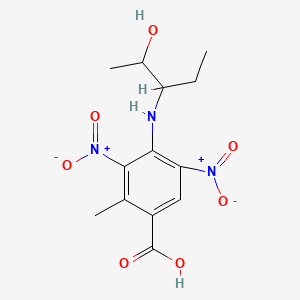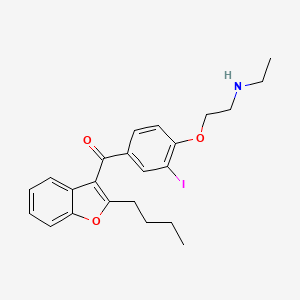
Amiodarone metabolite M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amiodarone metabolite M1, also known as desethylamiodarone, is a primary metabolite of the antiarrhythmic drug amiodarone. Amiodarone is widely used for the treatment of various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. Desethylamiodarone retains many of the pharmacological properties of its parent compound and contributes significantly to the therapeutic and toxic effects observed during amiodarone therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of desethylamiodarone involves the N-deethylation of amiodarone. This process can be carried out using various chemical reagents and catalysts. One common method involves the use of human liver microsomes or specific cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, which facilitate the N-deethylation reaction .
Industrial Production Methods: Industrial production of desethylamiodarone typically involves the large-scale synthesis of amiodarone followed by its enzymatic or chemical N-deethylation. The process is optimized to ensure high yield and purity of the metabolite. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify desethylamiodarone from the reaction mixture .
化学反応の分析
Types of Reactions: Desethylamiodarone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions:
Oxidation: Desethylamiodarone can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dealkylated derivatives of desethylamiodarone. These metabolites are further processed and eliminated from the body .
科学的研究の応用
Desethylamiodarone has several scientific research applications across various fields:
Chemistry:
- Used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
- Studied for its chemical stability and reactivity under different conditions .
Biology:
- Investigated for its effects on cellular metabolism and mitochondrial function.
- Used in studies exploring the mechanisms of drug-induced toxicity and cellular responses .
Medicine:
- Plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of amiodarone therapy.
- Studied for its therapeutic potential and adverse effects in clinical settings .
Industry:
- Utilized in the pharmaceutical industry for the development of improved formulations and delivery systems for amiodarone.
- Employed in the production of diagnostic tools and assays for monitoring drug levels in patients .
作用機序
Desethylamiodarone exerts its effects primarily by blocking potassium channels in cardiac cells, leading to prolonged repolarization and stabilization of the cardiac action potential. This action helps to prevent and control arrhythmias. Additionally, desethylamiodarone interacts with other ion channels, including sodium and calcium channels, contributing to its antiarrhythmic properties .
Molecular Targets and Pathways:
Potassium Channels: Inhibition of potassium currents responsible for repolarization.
Sodium Channels: Modulation of sodium influx during the cardiac action potential.
Calcium Channels: Regulation of calcium entry into cardiac cells.
類似化合物との比較
Desethylamiodarone is unique compared to other similar compounds due to its specific pharmacological profile and metabolic properties. Some similar compounds include:
Amiodarone: The parent compound with a broader spectrum of action but higher toxicity.
Dronedarone: A derivative of amiodarone with fewer side effects but reduced efficacy.
Sotalol: Another class III antiarrhythmic with different ion channel blocking properties.
Desethylamiodarone stands out due to its significant contribution to the therapeutic effects of amiodarone therapy while also being a major factor in its adverse effects.
特性
CAS番号 |
96027-71-3 |
|---|---|
分子式 |
C23H26INO3 |
分子量 |
491.4 g/mol |
IUPAC名 |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3-iodophenyl]methanone |
InChI |
InChI=1S/C23H26INO3/c1-3-5-9-21-22(17-8-6-7-10-19(17)28-21)23(26)16-11-12-20(18(24)15-16)27-14-13-25-4-2/h6-8,10-12,15,25H,3-5,9,13-14H2,1-2H3 |
InChIキー |
CFVCYTDXVQNGLP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCNCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



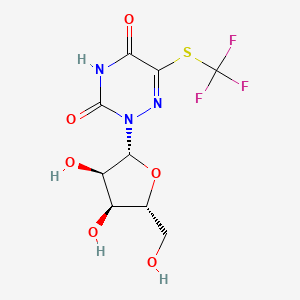
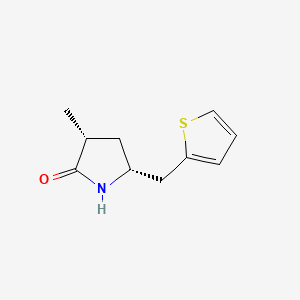
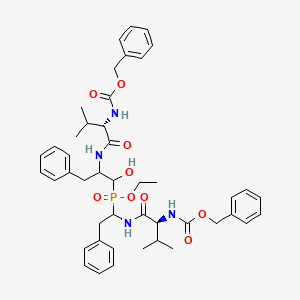
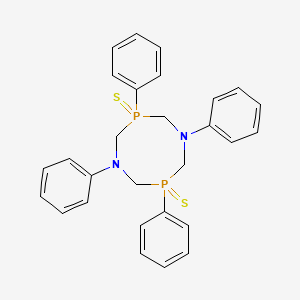
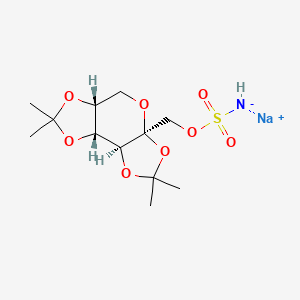
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)


![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
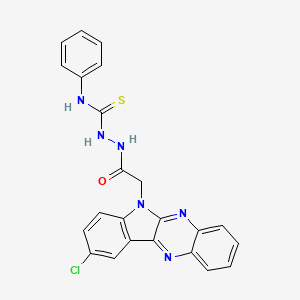
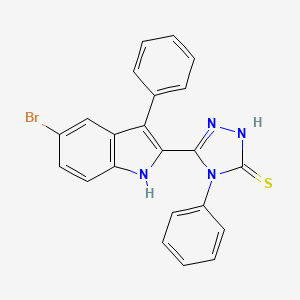
![methyl 8-(bromomethyl)-2-methyl-4-(piperidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12757280.png)
